N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9'-spirobi[fluorene]-2,7-diamine
Overview
Description
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine is a complex organic compound known for its unique spirobifluorene core structure. This compound is characterized by its high thermal stability and excellent charge-transport properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
Target of Action
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine, also known as Spiro-TPD, is primarily used as a hole transport material (HTM) in organic-inorganic perovskite solar cells . The primary targets of Spiro-TPD are the charge carriers within these solar cells. It plays a crucial role in facilitating the movement of positive charges (holes) from the active layer to the electrode .
Mode of Action
Spiro-TPD interacts with its targets (the charge carriers) by providing a pathway for the movement of holes. It is designed to have a high hole mobility, which depends on the types of dopants and doping concentration . This high hole mobility allows for efficient charge extraction, leading to improved performance of the solar cells .
Biochemical Pathways
Spiro-TPD affects the charge transport pathway by providing a medium for hole transport from the active layer to the electrode .
Pharmacokinetics
While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug within a biological system, in the context of Spiro-TPD, it may refer to the properties that affect its distribution and performance within a solar cell. These properties include its purity, stability, and hole mobility . The impact on bioavailability, in this context, could refer to the availability of Spiro-TPD to transport holes within the cell.
Result of Action
The result of Spiro-TPD’s action is the efficient transport of holes, leading to improved power conversion efficiency of the solar cell . It also contributes to the long-term stability of the solar cells .
Action Environment
The action of Spiro-TPD can be influenced by various environmental factors such as temperature, humidity, and light exposure . For instance, the hole mobility of Spiro-TPD can be affected by these factors, which in turn can influence the efficiency and stability of the solar cell . Furthermore, the stability of Spiro-TPD can be compromised by exposure to air, necessitating measures to protect or modify the Spiro-TPD molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the spirobifluorene core: This is achieved through a cyclization reaction involving fluorene derivatives.
Introduction of diphenylamine groups: This step involves the reaction of the spirobifluorene core with diphenylamine under specific conditions, often using a catalyst to facilitate the reaction.
Addition of m-tolyl groups:
Industrial Production Methods
Industrial production of N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of advanced materials for electronic devices, including transistors and sensors.
Comparison with Similar Compounds
Similar Compounds
N2,N2,N2’,N2’,N7,N7,N7’,N7’-octaphenyl-9,9’-spirobi[fluorene]-2,2’,7,7’-tetramine: Similar spirobifluorene core but with different substituents.
2,2’,7,7’-Tetrakis(N,N-diphenylamino)-9,9’-spirobifluorene: Another spirobifluorene derivative with diphenylamine groups.
Uniqueness
N2,N7-Diphenyl-N2,N7-di-m-tolyl-9,9’-spirobi[fluorene]-2,7-diamine is unique due to the specific combination of diphenylamine and m-tolyl groups, which provide a balance of thermal stability and charge-transport properties. This makes it particularly suitable for applications in high-performance electronic devices.
Properties
IUPAC Name |
2-N',7-N'-bis(3-methylphenyl)-2-N',7-N'-diphenyl-9,9'-spirobi[fluorene]-2',7'-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H38N2/c1-35-15-13-21-39(31-35)52(37-17-5-3-6-18-37)41-27-29-45-46-30-28-42(53(38-19-7-4-8-20-38)40-22-14-16-36(2)32-40)34-50(46)51(49(45)33-41)47-25-11-9-23-43(47)44-24-10-12-26-48(44)51/h3-34H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQQBIGSZWRGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C5=C(C46C7=CC=CC=C7C8=CC=CC=C68)C=C(C=C5)N(C9=CC=CC=C9)C1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H38N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679936 | |
Record name | N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033035-83-4 | |
Record name | N~2~,N~7~-Bis(3-methylphenyl)-N~2~,N~7~-diphenyl-9,9'-spirobi[fluorene]-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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